molecular formula C24H29FN4O6 B3973511 1-(2-Fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid

1-(2-Fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid

Cat. No.: B3973511
M. Wt: 488.5 g/mol
InChI Key: QPXUTMAKMUXKFI-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2.C2H2O4/c23-20-6-2-4-8-22(20)26-15-13-25(14-16-26)19-9-11-24(12-10-19)17-18-5-1-3-7-21(18)27(28)29;3-1(4)2(5)6/h1-8,19H,9-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXUTMAKMUXKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the fluorophenyl and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, reducing agents, and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while halogenation may introduce halogen atoms into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-(2-Nitrophenyl)piperidine: Another related compound with potential therapeutic applications.

Uniqueness

1-(2-Fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid

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